2-Methoxy-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2-Methoxy-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anti-tuberculosis applications, the compound targets the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis . Molecular docking studies have shown that the compound binds to the active site of the enzyme, inhibiting its function and thereby exerting its anti-mycobacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Shares the naphthyridine core but lacks the methoxy group.
2-Amino-1,8-naphthyridine: Contains an amino group instead of a methoxy group.
1,6-Naphthyridine: A different isomer with nitrogen atoms at positions 1 and 6.
Uniqueness
2-Methoxy-1,8-naphthyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
CAS No. |
60467-76-7 |
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Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-methoxy-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-14-10-8(6-11)5-7-3-2-4-12-9(7)13-10/h2-5H,1H3 |
InChI Key |
ZDPXACAIFOSBLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=N1)C#N |
Origin of Product |
United States |
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